molecular formula C13H20N2S2 B12663082 2-Pyridinecarbothioamide, 4-(heptylthio)- CAS No. 186044-65-5

2-Pyridinecarbothioamide, 4-(heptylthio)-

Cat. No.: B12663082
CAS No.: 186044-65-5
M. Wt: 268.4 g/mol
InChI Key: MDINJRJVLKULDL-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(heptylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a heptylthio substituent at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-(heptylthio)- typically involves the reaction of 4-chloropyridine with heptylthiol in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often require an inert atmosphere and dry solvents to prevent unwanted side reactions. For example, the reaction can be carried out in dry methanol or dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-(heptylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-(heptylthio)- involves its interaction with biological targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with specific sites on proteins, leading to inhibition or activation of their functions. For example, it has been shown to interfere with chromatin activity by binding to histone proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridinecarbothioamide, 4-(heptylthio)- include:

  • 2-Pyridinecarbothioamide, 4-(methylthio)-
  • 2-Pyridinecarbothioamide, 4-(ethylthio)-
  • 2-Pyridinecarbothioamide, 4-(butylthio)-

Uniqueness

What sets 2-Pyridinecarbothioamide, 4-(heptylthio)- apart from its analogs is the length of the heptylthio chain, which can influence its lipophilicity and steric properties. These factors can affect its biological activity and its ability to form stable complexes with metal ions .

Properties

CAS No.

186044-65-5

Molecular Formula

C13H20N2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-heptylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C13H20N2S2/c1-2-3-4-5-6-9-17-11-7-8-15-12(10-11)13(14)16/h7-8,10H,2-6,9H2,1H3,(H2,14,16)

InChI Key

MDINJRJVLKULDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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